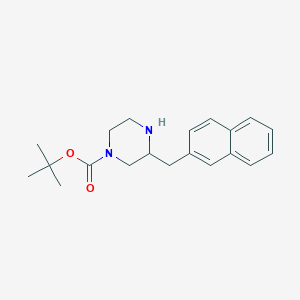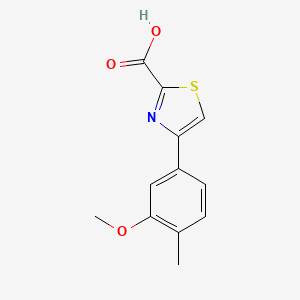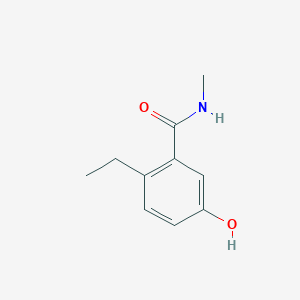
2-Ethyl-5-hydroxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5-hydroxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, agriculture, and industry. The compound’s structure consists of a benzene ring substituted with an ethyl group, a hydroxyl group, and an N-methylamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxy-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the acylation of 2-ethyl-5-hydroxybenzoic acid with N-methylamine. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-Ethyl-5-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-ethyl-5-hydroxybenzoic acid or 2-ethyl-5-hydroxybenzophenone.
Reduction: Formation of 2-ethyl-5-hydroxy-N-methylbenzylamine.
Substitution: Formation of halogenated derivatives such as 2-ethyl-5-hydroxy-4-bromobenzamide.
科学的研究の応用
2-Ethyl-5-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethyl-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate cellular processes and contribute to the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-Ethyl-5-hydroxybenzamide: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
2-Methyl-5-hydroxy-N-ethylbenzamide: Has a different alkyl group on the amide nitrogen, which can influence its properties.
5-Hydroxy-N-methylbenzamide: Lacks the ethyl group, which may alter its solubility and interaction with biological targets.
Uniqueness
2-Ethyl-5-hydroxy-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring. The presence of both the ethyl and N-methylamide groups can enhance its lipophilicity and ability to interact with hydrophobic regions of biological molecules. This unique structure may contribute to its distinct biological and chemical properties compared to similar compounds.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
2-ethyl-5-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-3-7-4-5-8(12)6-9(7)10(13)11-2/h4-6,12H,3H2,1-2H3,(H,11,13) |
InChIキー |
LGYXQKJFVHKATI-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)O)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





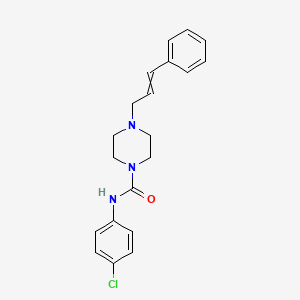

![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)


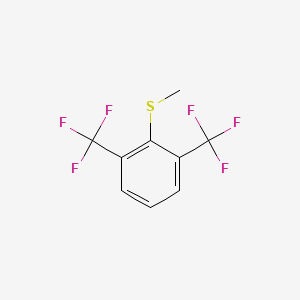
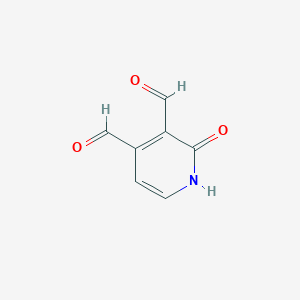

![Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)
